![molecular formula C17H14O3 B1246439 (-)-Microperfuranone](/img/structure/B1246439.png)
(-)-Microperfuranone
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Overview
Description
(-)-microperfuranone is a butenolide that is furan-2(5H)-one which is substituted by a phenyl group at position 3, a benzyl group at position 4, and a hydroxy group at position 5 (the (-)-enantiomer). A secondary metabolite obtained from Aspergillus nidulans. It has a role as an Aspergillus metabolite. It is a butenolide and a cyclic acetal.
Scientific Research Applications
Nanomedicine and Drug Delivery
Nanotheranostics represents a significant breakthrough in nanomedicine, with the potential to enhance the efficacy of combined diagnostics and therapeutics. Nanomaterials, including those like (-)-Microperfuranone, are crucial in designing and tailoring treatments for diseases such as cancer, neurodegenerative, autoimmune, and cardiovascular diseases. The specific properties of these nanomaterials, including their penetrability, retention, and therapeutic strategies, are vital for their application in translational medicine (Wong et al., 2020).
Microarray Technologies in Medicine
Microarray technologies have a promising role in medical applications, potentially revolutionizing pharmaceutical development, disease diagnosis, and therapeutic intervention monitoring. This includes using microarray technologies for drug development and regulatory science. The integration of compounds like (-)-Microperfuranone in these technologies could advance the selection, assessment, and quality control of pharmaceuticals (Petricoin et al., 2002).
Limitations and Challenges in Drug Research
While exploring the applications of compounds such as (-)-Microperfuranone in drug research, it's crucial to consider the limitations and challenges. For instance, animal studies, commonly used in drug research, have limitations in accurately predicting human toxicity. This calls for reevaluating current approaches and exploring alternative methods that can more effectively translate to human pharmaceuticals (Norman, 2019).
properties
Molecular Formula |
C17H14O3 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-benzyl-2-hydroxy-4-phenyl-2H-furan-5-one |
InChI |
InChI=1S/C17H14O3/c18-16-14(11-12-7-3-1-4-8-12)15(17(19)20-16)13-9-5-2-6-10-13/h1-10,16,18H,11H2 |
InChI Key |
MFURXTOJWOOSEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=O)OC2O)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.